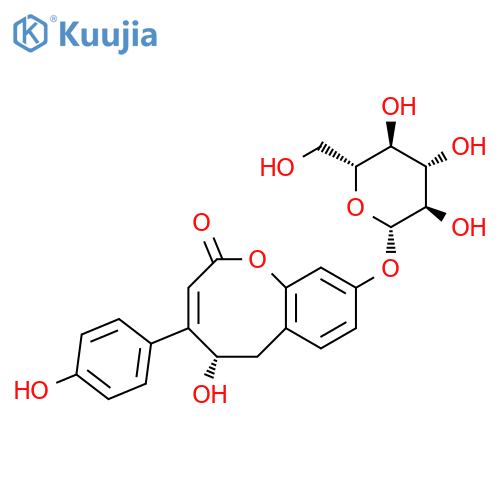Cas no 126589-95-5 (Specioside B)

Specioside B structure
商品名:Specioside B
Specioside B 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzoxocin-2-one,9-(b-D-glucopyranosyloxy)-5,6-dihydro-5-hydroxy-4-(4-hydroxyphenyl)-,(5S)-
- (3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one
- Specioside B
- AKOS040762361
- 126589-95-5
-
- インチ: 1S/C23H24O10/c24-10-18-20(28)21(29)22(30)23(33-18)31-14-6-3-12-7-16(26)15(9-19(27)32-17(12)8-14)11-1-4-13(25)5-2-11/h1-6,8-9,16,18,20-26,28-30H,7,10H2/b15-9-/t16-,18+,20+,21-,22+,23+/m0/s1
- InChIKey: BFKUDGRBSUJNLA-LRYVSMNUSA-N
- ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1C([H])=C([H])C2=C(C=1[H])OC(C([H])=C(C1C([H])=C([H])C(=C([H])C=1[H])O[H])[C@]([H])(C2([H])[H])O[H])=O |t:37|
計算された属性
- せいみつぶんしりょう: 460.13694696 g/mol
- どういたいしつりょう: 460.13694696 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 重原子数: 33
- 回転可能化学結合数: 4
- 複雑さ: 705
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 460.4
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 166
じっけんとくせい
- 密度みつど: 1.548
- ふってん: 783.4°C at 760 mmHg
- フラッシュポイント: 272.8°C
- 屈折率: 1.682
Specioside B 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN5043-5mg |
Specioside B |
126589-95-5 | 5mg |
¥ 4850 | 2024-07-19 | ||
| ChemFaces | CFN95165-5mg |
Specioside B |
126589-95-5 | >=98% | 5mg |
$368 | 2021-07-22 | |
| ChemFaces | CFN95165-5mg |
Specioside B |
126589-95-5 | >=98% | 5mg |
$368 | 2023-09-19 | |
| TargetMol Chemicals | TN5043-5 mg |
Specioside B |
126589-95-5 | 98% | 5mg |
¥ 4,850 | 2023-07-10 | |
| TargetMol Chemicals | TN5043-1 ml * 10 mm |
Specioside B |
126589-95-5 | 1 ml * 10 mm |
¥ 4950 | 2024-07-19 | ||
| TargetMol Chemicals | TN5043-1 mL * 10 mM (in DMSO) |
Specioside B |
126589-95-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4950 | 2023-09-15 |
Specioside B 関連文献
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
126589-95-5 (Specioside B) 関連製品
- 6734-33-4(4-Methylumbelliferyl-β-D-xylopyranoside)
- 72626-61-0(4-Methylumbelliferyl β-D-Cellobioside)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
